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An In-depth Technical Guide to the Encephalitogenic Potential of MOG(35-55)

Audience: Researchers, scientists, and drug development professionals.

Introduction
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively on the outer

surface of myelin sheaths and oligodendrocytes within the central nervous system (CNS).[1][2]

The peptide fragment corresponding to amino acids 35-55, MOG(35-55), has been identified as

a key immunodominant epitope and a potent autoantigen in the context of autoimmune

demyelinating diseases.[3] Its ability to induce a robust T-cell mediated immune response that

targets the CNS makes it an invaluable tool for studying the pathogenesis of multiple sclerosis

(MS).

This guide provides a comprehensive overview of the encephalitogenic potential of MOG(35-
55), focusing on its application in inducing Experimental Autoimmune Encephalomyelitis (EAE),

the most common animal model for MS.[4][5] We will delve into the detailed experimental

protocols, the underlying cellular and molecular mechanisms, and the application of this model

in preclinical drug development.

Core Concepts: The MOG(35-55) Peptide
The MOG(35-55) peptide is a synthetic fragment of the MOG protein. The sequence for the

mouse/rat variant is Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Ser-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-
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Arg-Asn-Gly-Lys.[6] The human variant differs at position 42, containing a proline instead of a

serine.[7][8] This single amino acid substitution attenuates the encephalitogenicity of the

human peptide in some models, though it remains immunogenic.[7][8] Immunization of

susceptible mouse strains, such as C57BL/6, with MOG(35-55) induces a chronic-progressive

form of EAE characterized by ascending paralysis, CNS inflammation, and demyelination,

closely mimicking features of chronic MS.[9][10][11]

Experimental Protocols
Protocol 1: Induction of MOG(35-55) EAE in C57BL/6
Mice
This protocol describes the active immunization method to induce a chronic EAE model.[9][12]

[13]

Materials:

MOG(35-55) peptide, lyophilized

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)

Sterile Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution

C57BL/6 mice (female, 8-10 weeks old)

Glass syringes and emulsifying needles or a three-way stopcock

Methodology:

Preparation of MOG(35-55)/CFA Emulsion:

Reconstitute lyophilized MOG(35-55) peptide in sterile PBS to a final concentration of 2

mg/mL.

Prepare CFA by ensuring the Mycobacterium tuberculosis particles are well-suspended.
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In a sterile environment, draw equal volumes of the MOG(35-55) solution and CFA into

two separate glass syringes. For example, 1 mL of 2 mg/mL MOG(35-55) and 1 mL of 2

mg/mL CFA.[9]

Connect the two syringes with an emulsifying needle or a three-way stopcock.

Force the contents back and forth between the syringes for a minimum of 15 minutes until

a thick, white, stable emulsion is formed.[12]

To test the emulsion's stability, dispense a small drop into a beaker of cold water. A stable

emulsion will hold its shape and not disperse.[12]

Immunization (Day 0):

Anesthetize the mice according to approved institutional protocols.

Administer a total of 200 µL of the MOG(35-55)/CFA emulsion subcutaneously (s.c.). This

is typically done as two 100 µL injections on the upper and lower back/flanks.[14] This

delivers a total dose of 200 µg of MOG(35-55) per mouse.

Administer 100-200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

[13][15]

Second PTX Administration (Day 2):

Administer a second dose of 100-200 ng of PTX (i.p.) approximately 48 hours after the

initial immunization.[13][16]

Clinical Scoring and Monitoring:

Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of

EAE.

Score the disease severity using a standardized 0-5 scale (see Table 1).

Record body weight daily, as weight loss is an early indicator of disease onset.

Protocol 2: Histopathological Analysis of CNS Tissue
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This protocol outlines the steps for assessing inflammation and demyelination in the CNS.[13]

[17]

Methodology:

Tissue Collection: At a predetermined endpoint (e.g., peak of disease), euthanize the mice.

Perfusion: Transcardially perfuse the mice with ice-cold PBS, followed by 4%

paraformaldehyde (PFA) to fix the tissues.

Dissection and Post-fixation: Carefully dissect the brain and spinal cord and post-fix the

tissues in 4% PFA overnight at 4°C.

Tissue Processing: Process the fixed tissues for paraffin embedding.

Sectioning: Cut 5-10 µm thick sections of the spinal cord and brain.

Staining:

Hematoxylin and Eosin (H&E): To visualize cellular infiltration and inflammatory lesions.

Luxol Fast Blue (LFB): To assess the degree of demyelination (myelin stains blue,

demyelinated areas appear pale).

Microscopy and Analysis: Examine the stained sections under a microscope to quantify the

extent of immune cell infiltration and the area of demyelination.

Visualizations: Workflows and Pathways
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Caption: Experimental workflow for inducing EAE using MOG(35-55) peptide.
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Caption: MOG(35-55) mediated activation of a CD4+ T-cell by an APC.

Quantitative Data
Table 1: Standard EAE Clinical Scoring System
This table outlines the widely used scale for quantifying disease severity in the MOG(35-55)
EAE model.[9][12]

Score Clinical Signs

0 No clinical signs

1 Limp tail

2 Hind limb weakness or ataxia

3 Partial hind limb paralysis

4 Complete hind limb paralysis

5 Moribund state or death

Note: Intermediate scores (e.g., 2.5 for paralysis in one hind limb) can be used for more

granular assessment.
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Table 2: T-Cell Proliferation and Cytokine Production
This table summarizes representative data on the immune response following MOG(35-55)
stimulation.

Parameter Cell Type Stimulation Result Reference

Proliferation CD4+ T-cells
MOG(35-55) (20

µg/mL)

63,953 ± 3284

cpm
[18]

CD8+ T-cells
MOG(35-55) (20

µg/mL)

21,526 ± 1236

cpm
[18]

Cytokine Level CD4+ T-cells
MOG(35-55) (20

µg/mL)

IFN-γ: 1451.3 ±

59.4 pg/mL
[18]

CD8+ T-cells
MOG(35-55) (20

µg/mL)

IFN-γ: 803.3 ±

39.2 pg/mL
[18]

CD4+ T-cells
MOG(35-55) (20

µg/mL)

IL-4: 298.6 ± 7.7

pg/mL
[18]

CD8+ T-cells
MOG(35-55) (20

µg/mL)

IL-4: 245.5 ±

11.8 pg/mL
[18]

Splenocytes
MOG(35-55) i.v.

tolerance

Significantly

decreased IL-17
[19]

Spinal Cord
MOG(35-55)

EAE

Increased IL-1β,

IFN-γ, IL-6
[14][20]

Cellular and Molecular Mechanisms of
Encephalitogenicity
The encephalitogenic potential of MOG(35-55) is rooted in its ability to activate autoreactive T-

cells that can cross the blood-brain barrier and initiate an inflammatory cascade within the

CNS.

T-Cell Mediated Pathogenesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b612354?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3487476/
https://www.oncotarget.com/article/6306/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747345/
https://www.benchchem.com/product/b612354?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary pathogenic mechanism is mediated by CD4+ T helper (Th) cells, particularly the

Th1 and Th17 lineages.[21][22]

Antigen Presentation: Following subcutaneous injection, MOG(35-55) is taken up by antigen-

presenting cells (APCs), such as dendritic cells and macrophages. The peptide is processed

and presented on Major Histocompatibility Complex (MHC) class II molecules.

T-Cell Activation: Naive CD4+ T-cells with T-cell receptors (TCRs) that recognize the

MOG(35-55)-MHC-II complex become activated in secondary lymphoid organs. This

activation is dependent on co-stimulatory signals (e.g., B7 on the APC binding to CD28 on

the T-cell).

Differentiation and Cytokine Production: Upon activation, the T-cells differentiate into effector

cells.

Th1 Cells: Produce pro-inflammatory cytokines like interferon-gamma (IFN-γ), which

activates macrophages.

Th17 Cells: Produce IL-17, a cytokine critical for recruiting neutrophils and other

inflammatory cells to the CNS.[19][23] IL-23 is essential for the expansion and stabilization

of Th17 cells and is required for EAE manifestation.[23]

CNS Infiltration: Activated encephalitogenic T-cells cross the blood-brain barrier. Within the

CNS, they are reactivated by local APCs presenting MOG peptide, leading to a robust

inflammatory response, demyelination, and axonal damage.[24]

While CD4+ T-cells are the primary drivers, MOG(35-55) can also activate CD8+ T-cells, which

may contribute to the severity and destructive nature of CNS lesions.[25][26]

Signaling Pathways
The activation of T-cells and subsequent cytokine production are governed by intracellular

signaling cascades. The Janus kinase/signal transducer and activator of transcription

(JAK/STAT) and NF-κB pathways are central to this process.[19] Intravenous administration of

MOG(35-55) to induce tolerance has been shown to suppress EAE by reducing the

phosphorylation of STAT1, STAT4, and NF-κBp65, thereby inhibiting the Th17 response.[19]
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Histopathological Features
The pathology of MOG(35-55)-induced EAE in C57BL/6 mice is characterized by distinct

features within the CNS, primarily the spinal cord.[17]

Inflammatory Infiltrates: Lesions are composed mainly of mononuclear cells, with

macrophages and CD4+ T-cells being the predominant cell types in the inflammatory

infiltrate.[2] These infiltrates are often seen as perivascular cuffs and parenchymal

inflammation.

Demyelination: The inflammatory attack leads to the destruction of myelin sheaths, which

can be visualized using LFB staining.[14]

Axonal Damage: In addition to demyelination, there is evidence of axonal damage and loss,

which is thought to underlie the permanent neurological deficits observed in the chronic

phase of the disease.[14][27]

Gliosis: An increase in the number of astrocytes (astrogliosis) is a common feature of the

CNS lesions.

Application in Preclinical Drug Development
The MOG(35-55) EAE model is a cornerstone of preclinical MS research and drug

development due to its reproducibility and relevance to the human disease's inflammatory

aspects.[2][16]

T-Cell Modulating Therapies: The model is particularly well-suited for evaluating agents that

target T-cell activation, proliferation, or trafficking.[22] For example, Fingolimod, which

sequesters lymphocytes in lymph nodes, significantly reduces EAE severity in this model.

[22] Similarly, agents that block the IL-17 pathway have shown efficacy.[22]

Distinction from B-Cell Mediated Models: The pathogenesis of MOG(35-55)-induced EAE is

largely T-cell driven. This is in contrast to EAE induced by the full-length MOG protein (MOG

1-125), where B-cells and anti-MOG antibodies play a significant pathogenic role.[22][28]

Consequently, B-cell depleting therapies may have minimal or even exacerbating effects in

the MOG(35-55) model, making it crucial to select the appropriate model based on the drug's

mechanism of action.[22][28]
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Studying Neuroinflammation and Neurodegeneration: The model allows for detailed

investigation into the mechanisms of neuroinflammation and the subsequent

neurodegenerative processes, providing a platform to test neuroprotective and pro-

remyelination strategies.[3]

Conclusion
The MOG(35-55) peptide is a powerful and indispensable tool for dissecting the autoimmune

mechanisms that drive CNS demyelination. Its ability to reliably induce EAE in susceptible

rodent strains provides a robust platform for understanding the complex interplay between

autoreactive T-cells, cytokines, and CNS pathology. For researchers and drug developers, the

MOG(35-55) EAE model remains a critical and well-characterized system for exploring the

pathogenesis of multiple sclerosis and for the preclinical evaluation of novel T-cell-centric

therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. genscript.com [genscript.com]

2. MOG35-55 induced EAE Mice Model - Creative Biolabs [creative-biolabs.com]

3. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]

4. Multiple Sclerosis - Biomedcode [biomedcode.com]

5. mdbioproducts.com [mdbioproducts.com]

6. jpt.com [jpt.com]

7. Myelin oligodendrocyte glycoprotein-35-55 peptide induces severe chronic experimental
autoimmune encephalomyelitis in HLA-DR2-transgenic mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.peptides.de/MOG-35-55/EP02030-1
https://www.benchchem.com/product/b612354?utm_src=pdf-body
https://www.benchchem.com/product/b612354?utm_src=pdf-body
https://www.benchchem.com/product/b612354?utm_src=pdf-custom-synthesis
https://www.genscript.com/peptide/RP10245-Myelin_Oligodendrocyte_Glycoprotein_Peptide_35_55_mouse_rat.html
https://www.creative-biolabs.com/drug-discovery/therapeutics/mog35-55-induced-eae-mice-model.htm
https://www.peptides.de/MOG-35-55/EP02030-1
https://www.biomedcode.com/portfolio/multiple-sclerosis-eae/
https://www.mdbioproducts.com/blogs/news/the-role-of-plp-139-152-mog-35-55-mouse-models-in-biomedical-research
https://www.jpt.com/mog-35-55-mouse-peptide-mevgwyrspfsrvvhlyrngk/SP-MHCI-0169-3
https://pubmed.ncbi.nlm.nih.gov/15114658/
https://pubmed.ncbi.nlm.nih.gov/15114658/
https://pubmed.ncbi.nlm.nih.gov/15114658/
https://www.sb-peptide.com/project/mog-35-55-human-peptide-mevgwyrppfsrvvhlyrngk/
https://www.jove.com/t/51275/myelin-oligodendrocyte-glycoprotein-mog35-55-induced-experimental
https://www.jove.com/t/51275/myelin-oligodendrocyte-glycoprotein-mog35-55-induced-experimental
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

11. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental
Autoimmune Encephalomyelitis [jove.com]

12. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune
Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]

13. benchchem.com [benchchem.com]

14. oncotarget.com [oncotarget.com]

15. biorxiv.org [biorxiv.org]

16. biocytogen.com [biocytogen.com]

17. Spinal cord histopathology of MOG peptide 35-55-induced experimental autoimmune
encephalomyelitis is time- and score-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Characterization of myelin oligodendrocyte glycoprotein (MOG)35–55-specific CD8+ T
cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

19. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through
modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

20. Myelin oligodendrocyte glycoprotein (MOG35-55)-induced experimental autoimmune
encephalomyelitis is ameliorated in interleukin-32 alpha transgenic mice - PMC
[pmc.ncbi.nlm.nih.gov]

21. Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human
T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis | MDPI
[mdpi.com]

22. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin
Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs
[immunologyresearchjournal.com]

23. rupress.org [rupress.org]

24. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

25. researchgate.net [researchgate.net]

26. researchgate.net [researchgate.net]

27. Histol Histopathol, Vol 27, Gruppe et al. [hh.um.es]

28. bnac.net [bnac.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://weizmann.elsevierpure.com/en/publications/a-myelin-oligodendrocyte-glycoprotein-peptide-induces-typical-chr/
https://www.jove.com/t/65778/modeling-multiple-sclerosis-two-sexes-mog35-55-induced-experimental
https://www.jove.com/t/65778/modeling-multiple-sclerosis-two-sexes-mog35-55-induced-experimental
https://www.jove.com/v/65778/author-spotlight-creating-versatile-experimental-autoimmune
https://www.jove.com/v/65778/author-spotlight-creating-versatile-experimental-autoimmune
https://www.benchchem.com/pdf/A_Comparative_Guide_to_CNS_Histopathology_PLP_178_191_vs_MOG_35_55_Induced_EAE.pdf
https://www.oncotarget.com/article/6306/text/
https://www.biorxiv.org/content/10.1101/2023.12.25.573285v2.full-text
https://biocytogen.com/product/eae
https://pubmed.ncbi.nlm.nih.gov/21406210/
https://pubmed.ncbi.nlm.nih.gov/21406210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6964953/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3487476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3487476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4747345/
https://www.mdpi.com/1422-0067/25/11/6092
https://www.mdpi.com/1422-0067/25/11/6092
https://www.mdpi.com/1422-0067/25/11/6092
https://www.immunologyresearchjournal.com/articles/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharmacologic-responses-to-anti-inflammatory-drugs.html
https://www.immunologyresearchjournal.com/articles/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharmacologic-responses-to-anti-inflammatory-drugs.html
https://www.immunologyresearchjournal.com/articles/experimental-autoimmune-encephalomyelitis-animal-models-induced-by-different-myelin-antigens-exhibit-differential-pharmacologic-responses-to-anti-inflammatory-drugs.html
https://rupress.org/jem/article/205/7/1535/46704/IL-12-and-IL-23-modulated-T-cells-induce-distinct
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4172026/
https://www.researchgate.net/publication/393684349_Antigenic_Peptide_MOG_35-55_PLP_139-151-Induced_Encephalomyelitis_EAE_Model_Protocol
https://www.researchgate.net/publication/11947944_Myelin_Antigen-Specific_CD8_T_Cells_Are_Encephalitogenic_and_Produce_Severe_Disease_in_C57BL6_Mice
https://www.hh.um.es/Abstracts/Vol_27/27_9/27_9_1163.htm
https://www.bnac.net/preclinical-core-lab/preclinical-models/human-and-myelin-oligodendrocyte
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Understanding the encephalitogenic potential of
MOG(35-55)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612354#understanding-the-encephalitogenic-
potential-of-mog-35-55]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b612354#understanding-the-encephalitogenic-potential-of-mog-35-55
https://www.benchchem.com/product/b612354#understanding-the-encephalitogenic-potential-of-mog-35-55
https://www.benchchem.com/product/b612354#understanding-the-encephalitogenic-potential-of-mog-35-55
https://www.benchchem.com/product/b612354#understanding-the-encephalitogenic-potential-of-mog-35-55
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

